![molecular formula C12H21NO3 B1484537 tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate CAS No. 1824234-60-7](/img/structure/B1484537.png)
tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate
Overview
Description
“tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is also known by its IUPAC name "tert-butyl (2S)-2-isopropyl-3-oxo-1-pyrrolidinecarboxylate" .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate” is 1S/C12H21NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3 .Physical And Chemical Properties Analysis
“tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate” is a liquid at room temperature .Scientific Research Applications
Dipeptide Synthesis
This compound is utilized in the synthesis of dipeptides. Researchers have developed room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which include the tert-butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate structure. These Boc-AAILs serve as starting materials in dipeptide synthesis, offering a controllable strategy for peptide synthesis when their reactive side chain and N-terminus are chemically protected .
Polymer Research
In polymer science, tert-butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate is used as a protected group in the synthesis of new aliphatic poly(ester-carbonate)s bearing amino groups. The protecting Boc-group is easy to remove, which facilitates further functionalization of the polymers for applications in biodegradable materials, medical devices, and drug delivery systems .
Asymmetric Synthesis
The tert-butyl group is also employed in asymmetric synthesis to create unnatural amino acids. This application is crucial for developing pharmaceuticals and studying biological processes that require chiral molecules .
Chemical Synthesis
As a heterocyclic building block, tert-butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate is valuable in chemical synthesis. It provides a versatile foundation for constructing complex organic molecules .
Ionic Liquids Development
The compound is integral to the development of ionic liquids, particularly those that are derived from amino acids. These ionic liquids have broad applications, including use as synthetic support, cleavage reagents, and solvents in peptide synthesis .
Biocompatible Polymers
The tert-butyl group’s ability to protect amino acids is leveraged in the creation of biocompatible polymers. These polymers can be engineered to have specific properties by introducing functional pendant groups, enhancing their suitability for various biomedical applications .
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZLGWLBICATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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